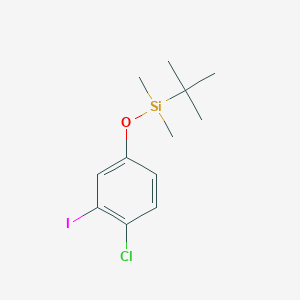
tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane is an organosilicon compound with the molecular formula C12H18ClIOSi. This compound is characterized by the presence of a tert-butyl group, a chloro group, an iodo group, and a dimethylsilane moiety attached to a phenoxy ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl(chloro)dimethylsilane with 4-chloro-3-iodophenol under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with azido or thiocyanato groups, while oxidation and reduction reactions can produce various oxidized or reduced derivatives.
Scientific Research Applications
tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction. For example, in organic synthesis, the compound acts as a source of silicon, facilitating the formation of carbon-silicon bonds. In biological applications, it may interact with specific enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(4-iodobutoxy)dimethylsilane: An iodoorganosilane used in similar synthetic applications.
tert-Butyl(3-chloro-4-iodophenoxy)dimethylsilane: A closely related compound with similar chemical properties.
Uniqueness
tert-Butyl(4-chloro-3-iodophenoxy)dimethylsilane is unique due to the presence of both chloro and iodo groups on the phenoxy ring, which allows for diverse chemical reactivity. This makes it a versatile reagent in organic synthesis and other scientific research applications.
Properties
Molecular Formula |
C12H18ClIOSi |
|---|---|
Molecular Weight |
368.71 g/mol |
IUPAC Name |
tert-butyl-(4-chloro-3-iodophenoxy)-dimethylsilane |
InChI |
InChI=1S/C12H18ClIOSi/c1-12(2,3)16(4,5)15-9-6-7-10(13)11(14)8-9/h6-8H,1-5H3 |
InChI Key |
HFQFUKWYKVUYHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















